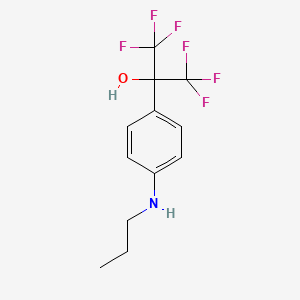
Ethyl 2,4-dioxooctanoate
概要
説明
Ethyl 2,4-dioxooctanoate, also known as Ethyl acetonoxalate, is a chemical compound with the molecular formula C10H16O4 . It has a molecular weight of 200.23 .
Molecular Structure Analysis
The molecular structure of Ethyl 2,4-dioxooctanoate consists of 10 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . More detailed structural analysis is not available in the retrieved resources.
Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2,4-dioxooctanoate are not detailed in the available resources, it is known that 2,4-dioxoesters, a group to which Ethyl 2,4-dioxooctanoate belongs, are valuable multi-purpose intermediates in organic synthesis .
Physical And Chemical Properties Analysis
Ethyl 2,4-dioxooctanoate has a molecular weight of 200.23 . Detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.
Relevant Papers
One relevant paper titled “Utility of 2,4-Dioxoesters in the Synthesis of New Heterocycles” discusses the synthesis and reactions of 2,4-dioxoesters, a group to which Ethyl 2,4-dioxooctanoate belongs . The paper highlights that 2,4-dioxoesters are valuable multi-purpose intermediates in organic synthesis and their preparation is well documented . Some of these reactions have been applied successfully to the synthesis of biologically important compounds .
科学的研究の応用
Synthesis of Pyrazole Derivatives
Ethyl 2,4-dioxooctanoate has been utilized in the synthesis of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates. This compound, when selectively protected and reacted with phenylhydrazine hydrochloride, leads to the formation of ethyl 3-butyl-1-phenyl-1H-pyrazole-5-carboxylate. The process showcases a reversal of regioselectivity compared to unprotected ethyl 2,4-dioxooctanoate, emphasizing its role in selective chemical reactions (Ashton & Doss, 1993).
Enaminone Ester Formation
Ethyl 2,4-dioxoalkanoates, including ethyl 2,4-dioxooctanoate, react with pyrrolidine acetate at the C-2 carbonyl to produce enaminone esters. These esters are crucial intermediates in organic synthesis, showcasing the compound's utility in creating diverse chemical structures (Manfredini, 1988).
Asymmetric Synthesis of Epoxyoctanal
Ethyl 2,4-dioxooctanoate derivatives have been used in the asymmetric synthesis of (2R,3S)-2,3-Epoxyoctanal, a key intermediate in the synthesis of 14,15-Leukotriene A4. This application highlights its importance in the synthesis of biologically significant compounds (Tsuboi, Furutani, & Takeda, 1987).
Stereoselective Synthesis of Cyclobutene Derivatives
Ethyl 4-aryl-2,4-dioxobutanoates, a related class of compounds, have been shown to undergo stereoselective intramolecular Wittig reactions to yield cyclobutene derivatives, which are significant in the study of electron-deficient dienes (Yavari & Samzadeh‐Kermani, 1998).
特性
IUPAC Name |
ethyl 2,4-dioxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-3-5-6-8(11)7-9(12)10(13)14-4-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWFJKVWKCCZME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CC(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451271 | |
| Record name | Ethyl 2,4-dioxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,4-dioxooctanoate | |
CAS RN |
102540-71-6 | |
| Record name | Ethyl 2,4-dioxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



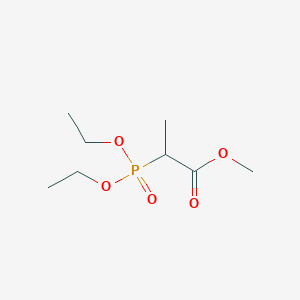
![N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine](/img/structure/B1624795.png)

![Methyl 2-methyl-3-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate](/img/structure/B1624797.png)
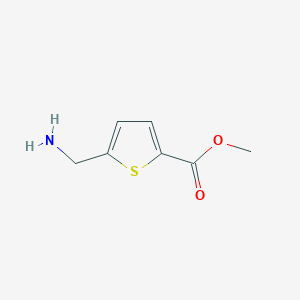
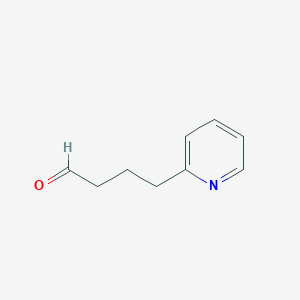

![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)phenylamine](/img/structure/B1624804.png)
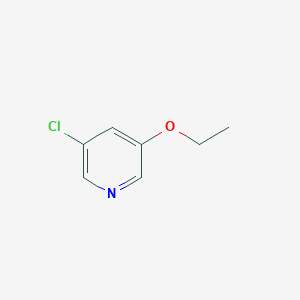

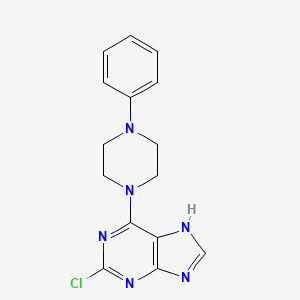
![1-(Pyridin-2-YL)-6,7,8,9-tetrahydro-5H-cyclohepta[C]pyridine](/img/structure/B1624811.png)
